Cas no 1214355-94-8 (3',3-Difluorobiphenyl-2-carbonitrile)

3',3-Difluorobiphenyl-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3',3-difluorobiphenyl-2-carbonitrile
- 3',3-Difluorobiphenyl-2-carbonitrile
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- インチ: 1S/C13H7F2N/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-7H
- InChIKey: TWEMMRHDHJGINH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C#N)C1C=CC=C(C=1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 283
- XLogP3: 3.5
- トポロジー分子極性表面積: 23.8
3',3-Difluorobiphenyl-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001428-250mg |
3',3-Difluorobiphenyl-2-carbonitrile |
1214355-94-8 | 97% | 250mg |
$489.60 | 2023-09-04 | |
Alichem | A011001428-500mg |
3',3-Difluorobiphenyl-2-carbonitrile |
1214355-94-8 | 97% | 500mg |
$782.40 | 2023-09-04 | |
Alichem | A011001428-1g |
3',3-Difluorobiphenyl-2-carbonitrile |
1214355-94-8 | 97% | 1g |
$1534.70 | 2023-09-04 |
3',3-Difluorobiphenyl-2-carbonitrile 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
3',3-Difluorobiphenyl-2-carbonitrileに関する追加情報
Professional Introduction to 3',3-Difluorobiphenyl-2-carbonitrile (CAS No: 1214355-94-8)
3',3-Difluorobiphenyl-2-carbonitrile, identified by the chemical identifier CAS No: 1214355-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a biphenyl core with fluorine substituents and a nitrile functional group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.
The biphenyl scaffold is a well-known motif in medicinal chemistry, often employed due to its rigidity and ability to participate in π-stacking interactions, which are crucial for molecular recognition processes. The introduction of fluorine atoms at the 3' and 3 positions of the biphenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the presence of a nitrile group at the 2 position introduces reactivity that can be exploited in further synthetic transformations.
In recent years, 3',3-Difluorobiphenyl-2-carbonitrile has been explored as a key building block in the design of novel therapeutic agents. Its structural features are particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its potential utility in creating compounds that modulate kinases and other enzyme families implicated in cancer and inflammatory diseases. The fluorine atoms contribute to selective binding by influencing electron distribution and steric interactions, while the nitrile group serves as a versatile handle for further derivatization.
One of the most compelling aspects of 3',3-Difluorobiphenyl-2-carbonitrile is its role in synthesizing advanced materials with tailored electronic properties. The combination of fluorine substitution and conjugation with the biphenyl system results in molecules with enhanced charge transport capabilities, making them suitable for applications in organic electronics. Researchers have leveraged this compound to develop novel organic semiconductors and light-emitting diodes (OLEDs), where its structural rigidity and electronic characteristics contribute to improved device performance.
The nitrile functionality in 3',3-Difluorobiphenyl-2-carbonitrile also facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex molecular architectures. These reactions enable the introduction of additional substituents at strategic positions within the molecule, expanding its chemical space for drug discovery. Recent advances in transition-metal catalysis have further optimized these transformations, allowing for more efficient and scalable synthesis of derivatives based on this core structure.
From a computational chemistry perspective, 3',3-Difluorobiphenyl-2-carbonitrile has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into how fluorine substitution influences binding affinity and selectivity, guiding the rational design of next-generation inhibitors. These computational approaches are increasingly integrated into drug discovery pipelines, complementing experimental efforts by predicting molecular behavior with high accuracy.
The agrochemical sector has also recognized the potential of 3',3-Difluorobiphenyl-2-carbonitrile as a precursor for developing novel pesticides and herbicides. Its structural motifs are found in several commercially successful agrochemicals that exhibit potent activity against pests while maintaining environmental safety profiles. By modifying the substituents on the biphenyl ring and incorporating additional functional groups, researchers can fine-tune the biological activity of these compounds for specific applications.
In conclusion, 3',3-Difluorobiphenyl-2-carbonitrile (CAS No: 1214355-94-8) represents a versatile intermediate with broad applicability across pharmaceuticals, materials science, and agrochemicals. Its unique structural features—combining fluorine substitution with a biphenyl core and a nitrile group—endow it with properties that are highly desirable for synthetic chemistry and functional material design. As research continues to uncover new applications for this compound, its significance in advancing scientific innovation is expected to grow further.
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